molecular formula C14H24O B12915686 2-Ethyl-5-heptyl-3-methylfuran CAS No. 89932-20-7

2-Ethyl-5-heptyl-3-methylfuran

Cat. No.: B12915686
CAS No.: 89932-20-7
M. Wt: 208.34 g/mol
InChI Key: QUGJEHCICCBHKZ-UHFFFAOYSA-N
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Description

2-Ethyl-5-heptyl-3-methylfuran is a synthetic furan derivative of interest in various research fields. Furan compounds are frequently studied for their roles as flavor and fragrance agents due to their diverse aromatic profiles, which can range from gassy and burnt to creamy and fruity, depending on their specific substituents . Researchers also utilize such alkylated furans as building blocks in organic synthesis and as subjects in the study of food chemistry, particularly in understanding the formation and stability of flavor compounds in processed foods . As with many furan derivatives, its mechanism of action in applications is often linked to its interaction with olfactory receptors or its chemical reactivity in synthetic pathways. This product is intended for use as a reference standard or as a starting material in chemical synthesis. It is strictly for research and further manufacturing use only, not for direct human use. Specific details on physical properties, analytical data, and safety should be confirmed upon product acquisition.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89932-20-7

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

2-ethyl-5-heptyl-3-methylfuran

InChI

InChI=1S/C14H24O/c1-4-6-7-8-9-10-13-11-12(3)14(5-2)15-13/h11H,4-10H2,1-3H3

InChI Key

QUGJEHCICCBHKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC(=C(O1)CC)C

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 5 Heptyl 3 Methylfuran and Analogous Alkylfurans

Foundational Synthetic Strategies for Furan (B31954) Ring Construction

The creation of the furan nucleus is a cornerstone of heterocyclic chemistry, with several powerful methods at the disposal of synthetic chemists. These strategies often involve the formation of one or more carbon-oxygen and carbon-carbon bonds to assemble the five-membered ring.

Intramolecular Cyclization Mechanisms

Intramolecular cyclization represents a powerful and direct approach to furan synthesis, often proceeding with high efficiency. A notable example involves the cyclization of unsaturated acyloxy sulfones. nih.gov In this method, deprotonation of the acyloxy sulfone with a strong base, such as lithium hexamethyldisilazide (LHMDS), initiates an intramolecular cyclization. The resulting intermediate then undergoes dehydration and double bond isomerization upon treatment with acid to yield the fused furan ring system. nih.gov This strategy has been successfully applied to the synthesis of various functionalized fused furans and can be adapted for the preparation of benzofurans from phenols. nih.gov

Another important intramolecular cyclization is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.orgpharmaguideline.com This versatile method allows for the preparation of a wide variety of substituted furans. The mechanism is believed to involve the formation of a monoenol intermediate, which then undergoes ring closure. organic-chemistry.org However, studies on the cyclization rates of stereoisomeric 1,4-diones suggest a more complex mechanism where the conformation required for cyclization plays a crucial role. organic-chemistry.org

Multicomponent Coupling Reactions for Furan Scaffolds

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules like substituted furans in a single step from three or more starting materials. nih.govtubitak.gov.tr These reactions are particularly valuable for generating molecular diversity.

One such strategy involves the reaction of arylglyoxals, acetylacetone, and a phenol (B47542), such as 2,6-dimethyl phenol or 2,6-di-tert-butyl phenol, to produce highly functionalized furan derivatives. nih.govtubitak.gov.tr These reactions are often carried out under catalyst-free conditions in the presence of a base like triethylamine. nih.gov Another MCR approach utilizes the coupling of aldehydes, acylating agents, and a specific phosphonite to generate a novel class of 1,3-dipoles. These dipoles can then undergo in-situ 1,3-dipolar cycloaddition with alkynes to afford polysubstituted furans, allowing for independent control over all four substituent positions. rsc.org Furthermore, a three-component coupling of benzyl (B1604629) halides, isocyanides, and α-hydroxy C-H acids has been developed for the synthesis of furan-based heterocycles. thieme-connect.com

Transition Metal-Catalyzed Approaches in Furan Synthesis

Transition metal catalysis has emerged as a powerful tool for the synthesis of furans, offering mild reaction conditions and high selectivity. magtech.com.cnresearchgate.net Various transition metals, including palladium, copper, gold, and cobalt, have been employed to catalyze the formation of the furan ring from a range of acyclic precursors. magtech.com.cnresearchgate.netnih.gov

Palladium-catalyzed reactions are particularly prominent. For instance, Pd(0) complexes can catalyze the cross-coupling reaction of furanyl halides with organometallic reagents or terminal alkynes to yield substituted furans. researchgate.net Another palladium-catalyzed approach involves the cycloisomerization or two-component coupling-cyclization of alkynones. researchgate.net Furthermore, a regioselective palladium-catalyzed direct C-H alkylation of furans using alkyl iodides has been developed, providing a practical route to α-alkylfurans. nih.gov

Cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls offers a highly regioselective method for synthesizing polysubstituted furans. scispace.comorganic-chemistry.orgnih.govnih.govacs.orgfigshare.com This process involves the generation of a Co(III)-carbene radical which undergoes a tandem radical addition with the alkyne. scispace.comnih.govnih.gov This methodology tolerates a wide range of functional groups and can be used to construct complex oligofurans. scispace.comorganic-chemistry.orgnih.govnih.govacs.org

Gold catalysts have also been utilized in furan synthesis. For example, gold-catalyzed sequential nucleophilic attack onto metal-complexed alkynes provides an efficient route to 2,5-disubstituted furans. researchgate.net

Regioselective Synthesis of Substituted Furans

Achieving specific substitution patterns on the furan ring is crucial for tailoring the properties of the final molecule. Regioselective synthesis aims to control the position at which new functional groups are introduced.

Vilsmeier-Haack Formylation in Furan Functionalization

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furans. numberanalytics.comresearchgate.netorganic-chemistry.orgijpcbs.comjk-sci.com The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto the furan ring. numberanalytics.comjk-sci.com

The formylation of furans generally occurs at the α-position (C2 or C5) due to the higher electron density at these positions. researchgate.netjk-sci.com The reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction follows the order: pyrrole (B145914) > furan > thiophene. jk-sci.com This reaction is a key step in the synthesis of many complex molecules as the introduced aldehyde group can be readily converted into various other functional groups. numberanalytics.com

Electrochemical Oxidation Methods for Furan Derivatives

Electrochemical methods offer an alternative and often environmentally friendly approach to the synthesis and modification of furan derivatives. rsc.orgminakem.com Anodic oxidation of furans can lead to a variety of products depending on the reaction conditions and the substituents on the furan ring.

For instance, the electrochemical oxidation of furans in methanol (B129727) can yield unsaturated five-membered acetals. However, furans bearing aromatic or potentially conjugated substituents at the 2-position can undergo an anomalous oxidation to form 5-methoxyfurans. This transformation is thought to proceed via an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism.

More recently, electrocatalytic oxidation has been explored for the transformation of biomass-derived furans into valuable chemicals. For example, the electrochemical oxidation of furfural (B47365) using a CuS/CP electrode can produce 5-hydroxy-2(5H)-furanone. rsc.org This process highlights the potential of electrochemical methods for the sustainable synthesis of furan derivatives. rsc.orgminakem.comresearchgate.net

Atom-Economical and Metal-Free Ring-Opening Syntheses

In the pursuit of green and efficient chemistry, atom-economical and metal-free syntheses are of paramount importance. jocpr.com These reactions maximize the incorporation of atoms from the starting materials into the final product and avoid the use of often toxic and expensive heavy metal catalysts. jocpr.comnih.gov

One notable metal-free approach involves the acid-catalyzed ring-opening of oxetane (B1205548) derivatives to form polysubstituted furans. thieme-connect.com This method uses oxetane-ylidene precursors which, upon treatment with a catalytic amount of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) at room temperature, undergo rapid cyclization to yield furans in high yields (79–99%). thieme-connect.com The process is scalable and demonstrates broad applicability with various α,β-unsaturated aldehydes, ketones, and esters. thieme-connect.com

Another significant metal-free strategy is the base-promoted domino reaction of β-keto compounds with vinyl dichlorides. organic-chemistry.org This method circumvents the need for transition-metal catalysts, which are often required in traditional furan syntheses. organic-chemistry.org The reaction proceeds under simple conditions, typically using a base such as cesium carbonate (Cs₂CO₃) in a solvent like DMSO at elevated temperatures, to produce 2,3-disubstituted and 2,3,5-trisubstituted furans in moderate to high yields. organic-chemistry.org The mechanism is believed to involve the formation of an alkynyl chloride intermediate, followed by a cycloisomerization to create the furan ring. organic-chemistry.org

Furthermore, tetrasubstituted furans can be synthesized via a metal-free, base-catalyzed reaction between α-hydroxy ketones and cyano compounds. nih.gov This approach is lauded for its operational simplicity, use of readily available starting materials, and avoidance of pre-functionalized substrates, which enhances atom economy. nih.gov

Table 1: Examples of Metal-Free Furan Synthesis

MethodReactantsConditionsProduct TypeYieldReference
Acid-Catalyzed Ring OpeningOxetane-ylidene precursorBF₃·OEt₂ (1 mol%), CH₂Cl₂, r.t.Polysubstituted furans79-99% thieme-connect.com
Base-Promoted Domino Reactionβ-keto compound + vinyl dichlorideCs₂CO₃, DMSO, 120°C2,3,5-trisubstituted furansModerate to High organic-chemistry.org
Base-Catalyzed Reactionα-hydroxy ketone + cyano compoundBase catalyst, mild conditionsTetrasubstituted furansHigh nih.gov

Post-Cyclization Derivatization for Alkylfuran Synthesis

An alternative and highly versatile strategy for generating complex furans involves the chemical modification of a simpler, pre-existing furan ring. This post-cyclization derivatization allows for the stepwise introduction of various functional groups, including the alkyl chains necessary for compounds like 2-Ethyl-5-heptyl-3-methylfuran. Electrophilic substitution reactions, such as alkylation and acylation, are common methods employed for this purpose.

Alkylation and Acylation Reactions on Furan Nuclei

The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. However, it is also sensitive to strong acids, which can cause polymerization or ring-opening reactions. rsc.orgpharmaguideline.com This sensitivity means that classical Friedel-Crafts reaction conditions using strong Lewis acids like aluminum chloride (AlCl₃) are often too harsh, leading to low yields or complete failure of the reaction. stackexchange.comgoogle.com Consequently, milder catalysts and conditions are required for the successful alkylation and acylation of the furan nucleus. pharmaguideline.com

Acylation of furans is typically achieved using acid anhydrides or acyl halides with a mild catalyst. pharmaguideline.com Boron trifluoride and its complexes, particularly boron trifluoride-etherate, have proven to be effective catalysts for this transformation. stackexchange.comgoogle.com Unlike stronger Lewis acids that are often required in stoichiometric amounts, BF₃·OEt₂ can be used in catalytic quantities, leading to significantly higher yields of the desired furyl ketone. google.com The reaction can be performed with an excess of either the furan or the acylating agent to further improve the yield of the ketone product. google.com For example, the acylation of furan with acetic anhydride (B1165640) in the presence of a small amount of BF₃·OEt₂ produces 2-acetylfuran (B1664036) efficiently. google.com

Alkylation of furan also requires careful selection of reagents to avoid polymerization. pharmaguideline.com While traditional Friedel-Crafts alkylation with alkyl halides and AlCl₃ is generally unsuccessful, direct alkylation can be achieved using milder catalysts. pharmaguideline.comgoogle.com For instance, reacting furan with an alkyl halide in the presence of iron(III) oxide and an iron(III) halide co-catalyst can produce alkylfurans. google.com The reaction preferentially occurs at the 2- and 5-positions of the furan ring. google.com Modern methods have also been developed, including palladium-catalyzed C-H functionalization, which allows for the direct and regioselective alkylation of furans with alkyl iodides under practical conditions. rsc.org

Table 2: Representative Acylation of Furan

Furan SubstrateAcylating AgentCatalystConditionsProductYieldReference
FuranAcetic AnhydrideBoron trifluoride-etherate30-100°C2-Acetylfuran~75-80% google.com
FuranPropionic AnhydrideBoron trifluoride-etherateReflux2-Propionylfuran~70% google.com
FuranAcetic AnhydrideSupported Heteropoly acidsSolvent-free2-AcetylfuranHigh researchgate.net

Natural Occurrence and Isolation of 2 Ethyl 5 Heptyl 3 Methylfuran Analogs

Identification of Alkylfurans in Biological Systems

Alkyl-substituted furans are a diverse group of heterocyclic organic compounds found in a variety of natural sources. Their presence is attributed to biosynthetic pathways in plants and fungi, as well as formation through thermal degradation of natural precursors.

Long-chain alkylated furans are known to occur naturally in the plant kingdom, primarily in the form of furan (B31954) fatty acids (FuFAs). These compounds feature a furan ring within a fatty acid chain and are particularly noted in various plants, algae, and grasses. Current time information in Nyong-et-Kellé, CM.wikipedia.orgresearchgate.netresearchgate.net The general structure of a FuFA consists of a furan ring substituted with an alkyl group (commonly propyl or pentyl) at one alpha-position and a carboxyalkyl chain at the other. nih.gov

The biosynthesis of these compounds in plants and algae is understood to originate from polyunsaturated fatty acids. wikipedia.orgnih.gov It is proposed that FuFAs play a protective role within these organisms, acting as potent antioxidants and free radical scavengers, which helps defend against oxidative stress induced by factors like sunlight. wikipedia.orgresearchgate.net While not identical to 2-Ethyl-5-heptyl-3-methylfuran, FuFAs represent the most significant class of naturally occurring long-chain alkylfuran analogs in plants. One example of a naturally occurring furan fatty acid is 9-(3,4-dimethyl-5-pentyl-furan-2-yl) nonanoic acid. researchgate.net

Fungi are recognized as prolific producers of a vast array of secondary metabolites, a category that includes various furan derivatives. researchgate.net While the specific compound this compound is not extensively documented as a fungal product, its simpler analogs are. For instance, 2-ethyl-5-methylfuran (B167692) has been identified as a metabolite in Aspergillus candidus. nih.gov

Other furan derivatives isolated from fungi include:

2,5-dimethylfuran (B142691): Produced by fungi such as Penicillium crustosum.

Benzofurans: A well-known example is griseofulvin, an antifungal drug produced by Penicillium species.

Complex Furan Derivatives: Mangrove-derived endophytic fungi, such as Coriolopsis sp., have been shown to produce novel furan derivatives, including compounds like 5-(3-methoxy-3-oxopropyl)-furan-2-carboxylic acid and 1-(5-(1,2-dihydroxypropyl)-furan-2-yl)-pentan-1-one. nih.gov

These findings underscore the capability of fungi to synthesize a variety of alkylated and functionalized furan rings, suggesting that more complex analogs could exist in the fungal kingdom.

A significant source of simpler alkylfurans in the human diet is the thermal processing of food. eurofins.vn Compounds such as 2-methylfuran (B129897), 2-ethylfuran, 2,5-dimethylfuran, and 2-pentylfuran (B1212448) are not typically present in raw foods but are formed during heating processes like roasting, baking, and sterilizing. nih.govresearchgate.neteurofins.com Their formation is a result of complex chemical changes, primarily the Maillard reaction and the thermal degradation of naturally occurring precursors like carbohydrates, amino acids, unsaturated fatty acids, and ascorbic acid. eurofins.vnresearchgate.net

The levels of these alkylfurans can vary significantly depending on the food matrix and the processing conditions. Coffee, breakfast cereals, and canned goods are among the products where these compounds are frequently detected. eurofins.vnresearchgate.netd-nb.info

Table 1: Occurrence of Furan and its Alkyl Analogs in Various Food Products

Food ProductCompoundConcentration Range (µg/kg)Reference
Breakfast CerealsFuran7.91 - 231 d-nb.info
2-Methylfuran3.76 - 252 d-nb.info
2-Pentylfuran9.36 - 140 d-nb.info
Coffee (powder)Furanup to 885 researchgate.net
2-Methylfuranup to 1328 researchgate.net
Canned Foods2-EthylfuranLevels generally lower than furan researchgate.net
2,5-DimethylfuranLevels can be higher than furan researchgate.net

Extraction and Purification Methodologies from Complex Natural Samples

The isolation of alkylfurans from complex matrices like plant tissues or food products requires specialized extraction techniques designed to handle volatile organic compounds.

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free method for the extraction and pre-concentration of volatile and semi-volatile compounds from various samples. restek.comnih.govrestek.com The technique involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace (the gas phase above the sample) in a sealed vial. Volatile analytes, including alkylfurans, partition from the sample matrix into the headspace and are then adsorbed by the fiber coating. nih.gov Following extraction, the fiber is transferred to the injector of a gas chromatograph (GC) for thermal desorption and analysis.

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. Different fiber coatings are available, each with varying affinities for different types of analytes.

Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is particularly effective for adsorbing highly volatile compounds and is often considered to have the best sensitivity for furan analysis. sigmaaldrich.comresearchgate.net

Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS): A triple-phase fiber that can extract a broader range of analytes. nih.gov

SPME Arrow: A more robust design with a larger volume of stationary phase, offering increased sensitivity and a longer lifetime compared to traditional fibers. restek.comrestek.com

Studies have shown that SPME-based techniques significantly outperform static headspace analysis alone, with the SPME Arrow providing the best results in terms of analyte response. restek.com

Table 2: Comparison of SPME Fiber Formats for Volatile Compound Analysis

SPME FormatKey CharacteristicsTypical ApplicationReference
Traditional SPME Fiber (e.g., CAR/PDMS)High sensitivity for low molecular weight volatiles; can be fragile.Low-level analysis of furans in baby food, beverages. sigmaaldrich.comresearchgate.netrestek.com
Thin-Film SPME (TF-SPME)Larger surface area, higher extraction efficiency compared to traditional fibers.Analysis of key food odorants, complex samples like beer. mdpi.comicm.edu.plresearchgate.net
SPME ArrowMechanically robust, increased phase volume leading to higher sensitivity (up to 10x traditional fibers).Routine analysis of furan and alkylfurans in both low (baby food) and high (coffee) concentration samples. restek.comrestek.com

Solvent extraction is a classic and versatile method for isolating chemical constituents from plant materials and other complex samples. nih.govplantsjournal.com The technique relies on the principle of "like dissolves like," where the choice of solvent determines which compounds are selectively dissolved and extracted from the matrix. springermedizin.de For furan analogs and other secondary metabolites, several solvent-based procedures can be employed.

Common solvent extraction techniques include:

Maceration: This simple method involves soaking the plant material in a solvent at room temperature for an extended period. It is suitable for heat-sensitive compounds.

Soxhlet Extraction: A more efficient method that uses a specialized apparatus to continuously wash the sample material with a heated solvent. This recycling of the solvent ensures a thorough extraction. plantsjournal.com

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing the penetration of the solvent and improving extraction efficiency. plantsjournal.com

The choice of solvent is critical and depends on the polarity of the target compounds.

Non-polar solvents like hexane (B92381) or petroleum ether are effective for extracting lipids and other non-polar compounds, which could include long-chain alkylfurans. nih.govnih.gov

Moderately polar solvents such as ethanol, methanol (B129727), or ethyl acetate (B1210297) are used for a broader range of metabolites, including flavonoids and some furanoids. nih.govspringermedizin.deresearchgate.net For instance, a chloroform/methanol mixture is a standard method for extracting lipids, including furanoid lipids, from biological tissues. nih.govmdpi.com

Following initial extraction, enrichment procedures like liquid-liquid partitioning or chromatography are often necessary to further purify the target compounds from the crude extract. rsc.orggoogle.com

Advanced Analytical and Spectroscopic Characterization Techniques for Alkylfuran Derivatives

Chromatographic Separation Methods for Alkylfuran Analysis

Chromatographic techniques are fundamental for the separation of individual alkylfuran derivatives from complex mixtures prior to their detection and characterization. The choice of chromatographic method depends on the volatility and polarity of the analytes.

Gas Chromatography (GC) Coupled Systems

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like alkylfurans. restek.comyoutube.com Due to their volatility, furan (B31954) and its alkylated derivatives are well-suited for GC analysis, often coupled with mass spectrometry (GC-MS). restek.comrestek.comnih.gov This combination allows for both the separation of the compounds and their subsequent identification based on their mass-to-charge ratio.

Sample introduction methods such as headspace (HS) and headspace solid-phase microextraction (HS-SPME) are commonly employed for the analysis of furan and alkylfurans. restek.comrestek.comnih.gov HS-SPME, in particular, has shown enhanced sensitivity for quantifying these compounds at low concentration levels. restek.com The choice of GC column is critical for achieving optimal separation. For instance, a new chromatographic method using a Supelco Equity-1 column has demonstrated complete baseline separation of the isomers 2,5-dimethylfuran (B142691) and 2-ethylfuran. nih.gov Similarly, an HP-5MS column can separate furan and ten of its derivatives within 9.5 minutes. mdpi.comnih.gov

The retention of an alkylfuran on a GC column can be described by its retention index (RI), which is a standardized measure of a compound's elution time relative to a series of n-alkanes. nist.govsigmaaldrich.comresearchgate.net The RI is dependent on the stationary phase of the column and the temperature program used. nist.gov For example, different retention indices will be obtained for 2-Ethyl-5-heptyl-3-methylfuran on a non-polar stationary phase like DB-1 compared to a more polar phase.

Table 1: GC Parameters for Alkylfuran Analysis

Parameter Typical Conditions Reference
Column Type HP-5MS, Equity-1, SPB-1 nih.govmdpi.comsigmaaldrich.com
Injector Temperature 280 °C mdpi.com
Carrier Gas Helium mdpi.com
Flow Rate 1 mL/min mdpi.com
Temperature Program Initial 32°C, ramp to 200°C mdpi.com
Detection Mass Spectrometry (MS) restek.comnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Furan Derivatives

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be applied to a wide range of compounds, including furan derivatives. nih.govdgaequipment.comshimadzu.com It is particularly useful for less volatile or thermally labile compounds that are not suitable for GC analysis. In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. dgaequipment.com

For the analysis of furan derivatives, reversed-phase HPLC with a C18 column is commonly used. nih.gov This setup allows for the satisfactory separation of various furan compounds. nih.gov The detection of these compounds is often achieved using a diode array detector (DAD) or a UV spectrometer, which measures the absorbance of the eluting compounds at specific wavelengths. nih.govdgaequipment.comshimadzu.com The retention time, the time it takes for a specific compound to elute from the column, is a key parameter for identification. dgaequipment.com For instance, in a study analyzing furanic compounds, the total run time was 16 minutes, with the last peak eluting at approximately 8.9 minutes. shimadzu.com Another method separated 5-(hydroxymethyl)furfural (HMF) and 2,5-furandicarboxylic acid (FDCA) with retention times of 3.8 and 5.2 minutes, respectively. researchgate.net

While HPLC is a powerful tool, the analysis of non-polar compounds like this compound can be challenging due to their strong retention on reversed-phase columns. chromforum.org In such cases, a mobile phase with a higher proportion of a non-polar organic solvent, such as isopropanol, might be necessary. chromforum.org

Table 2: HPLC Conditions for Furan Derivative Analysis

Parameter Typical Conditions Reference
Column Type C18 nih.govs4science.at
Mobile Phase Water/Acetonitrile or Water/Methanol (B129727) gradient nih.govresearchgate.nets4science.at
Flow Rate 1 mL/min s4science.at
Column Temperature 25 °C s4science.at
Detector UV/Vis or Diode Array Detector (DAD) nih.govdgaequipment.comshimadzu.coms4science.at
Injection Volume 5-20 µL s4science.at

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of unknown compounds and the confirmation of known ones. It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts a high amount of energy to the analyte molecule, leading to extensive fragmentation. youtube.comwikipedia.orglibretexts.org This fragmentation is highly reproducible and creates a characteristic "fingerprint" mass spectrum for a given compound, which is invaluable for structural determination. youtube.comlibretexts.orglibretexts.org

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M+•). youtube.comlibretexts.org This molecular ion is often unstable and breaks apart into smaller, charged fragments. libretexts.orgyoutube.com The pattern of these fragments provides clues about the molecule's structure. For alkanes, fragmentation often involves the cleavage of C-C bonds, with the most likely breaks occurring at the most substituted carbon atoms. youtube.com For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org

While EI is a powerful technique, the extensive fragmentation can sometimes lead to a very small or even absent molecular ion peak, making it difficult to determine the molecular weight of the compound. libretexts.org

Table 3: Predicted EI-MS Fragmentation for 2-Ethyl-5-methylfuran (B167692) (a related, smaller alkylfuran)

m/z Relative Intensity Possible Fragment
110 69.81 [M]+• (Molecular Ion)
95 99.99 [M-CH3]+
67 31.96 [C5H7]+
43 44.25 [C3H7]+ or [C2H3O]+

Data based on a predicted spectrum for a similar compound and general fragmentation principles. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry, or MS/MS, is a technique that involves multiple stages of mass analysis to gain more detailed structural information. nationalmaglab.orgyoutube.comyoutube.com In a typical MS/MS experiment, a specific ion (the precursor ion) is selected in the first mass analyzer, fragmented, and then the resulting fragment ions (product ions) are analyzed in a second mass analyzer. nationalmaglab.orgyoutube.com This process allows for the establishment of fragmentation pathways and the confirmation of specific structural features. nationalmaglab.org

This technique is particularly useful for distinguishing between isomers, such as 2,5-dimethylfuran and 2-ethylfuran, which may have similar single-stage mass spectra. nih.gov By selecting the molecular ion of each isomer and observing their different fragmentation patterns, they can be unambiguously identified. nih.gov For instance, GC-MS/MS in Multiple Reaction Monitoring (MRM) mode is a highly sensitive and selective method for the analysis of furan and its derivatives. mdpi.comnih.govnih.gov This method has been used to separate and quantify furan and ten of its derivatives, including resolving isomers like 2-methylfuran (B129897) and 3-methylfuran. mdpi.comnih.gov

Table 4: Example of MS/MS Transitions for Furan Derivatives

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
Furan 68 39 mdpi.com
2-Methylfuran 82 53 mdpi.com
2-Ethylfuran 96 81 restek.com
2,5-Dimethylfuran 96 79 nih.gov

Note: These are examples for smaller furan derivatives and illustrate the principle of MS/MS.

Electrospray Ionization (ESI) Coupled with Liquid Chromatography-Mass Spectrometry (LC-MS)

Electrospray Ionization (ESI) is a "soft" ionization technique, meaning it typically imparts less energy to the analyte molecule compared to EI. longdom.org This results in less fragmentation and often a prominent molecular ion or a protonated/adducted molecule ([M+H]+, [M+Na]+), which is useful for determining the molecular weight. longdom.orgnih.gov ESI is well-suited for the analysis of polar and chargeable molecules and is commonly coupled with HPLC. nih.govamericanlaboratory.com

The analysis of non-polar compounds like this compound by ESI can be challenging due to their poor ionization efficiency. americanlaboratory.comutwente.nl However, several strategies can be employed to overcome this. One approach is the use of adduct formation, where the neutral molecule forms an adduct with an ion, such as a formate (B1220265) or acetate (B1210297) anion, allowing it to be detected. americanlaboratory.com While ESI is generally used for polar compounds, it has been successfully applied to the analysis of various furan and benzofuran (B130515) derivatives, often in combination with tandem mass spectrometry (LC-ESI-MS/MS) for structural elucidation. longdom.orgresearchgate.netnih.govfossiliontech.com This combination provides both the separation power of HPLC and the detailed structural information from MS/MS. nih.gov

Vibrational Spectroscopy for Conformational and Electronic Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule. These techniques are complementary and offer a detailed fingerprint of the compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays characteristic absorption bands for different functional groups. For this compound, the FT-IR spectrum would be dominated by absorptions from the furan ring and the alkyl C-H bonds. acs.orgresearchgate.net

Predicted FT-IR Characteristic Absorption Bands for this compound:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100-3150=C-H stretch (furan ring)Medium
2850-3000C-H stretch (alkyl chains)Strong
~1560 and ~1510C=C stretch (furan ring)Medium-Strong
~1465-CH₂- scissoring and -CH₃ asymmetric bendingMedium
~1375-CH₃ symmetric bendingMedium
~1020C-O-C stretch (furan ring)Strong
~790=C-H out-of-plane bend (furan ring)Medium-Strong

This table is interactive. Click on the headers to sort the data. Note: The exact positions and intensities can be influenced by the substitution pattern. vscht.cz

The presence of strong C-H stretching bands from the long heptyl chain would be a prominent feature of the spectrum. The bands related to the furan ring, such as the C=C and C-O-C stretching vibrations, confirm the presence of the heterocyclic core. researchgate.netresearchgate.netspectrabase.com

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations and is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR. chemicalpapers.comglobalresearchonline.net For this compound, Raman spectroscopy would be particularly useful for observing the C=C stretching vibrations of the furan ring, which are expected to give strong signals due to the polarizability of the π-system. researchgate.net The C-C stretching vibrations within the alkyl chains would also be observable. While FT-IR is excellent for detecting polar functional groups, Raman can provide clearer information about the carbon backbone of the molecule. The combination of both FT-IR and Raman spectra would provide a more complete vibrational profile of this compound. researchgate.netudayton.edu

Biochemical Pathways and Metabolic Transformations of Alkylfurans

Enzymatic Metabolism of Furan (B31954) Ring Systems

The initial and most critical step in the metabolism of furan and its derivatives is the oxidation of the furan ring, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov This enzymatic action is a prerequisite for the subsequent toxic effects observed with some furan compounds. nih.gov

Role of Cytochrome P450 Enzymes in Furan Biotransformation

Cytochrome P450 enzymes, particularly isoforms like CYP2E1 and others within the CYP2 and CYP3A families, are instrumental in the oxidative metabolism of the furan moiety. nih.govmdpi.comnih.gov These enzymes catalyze the conversion of the relatively inert furan ring into a highly reactive intermediate. nih.govnih.gov The specific CYP isoforms involved can vary depending on the structure of the furan compound and the animal species. nih.gov For instance, in rodents, CYP2E1 is a primary catalyst for furan oxidation. nih.gov The involvement of P450 enzymes is confirmed by studies showing that inhibitors of these enzymes reduce the toxicity of furan, while inducers enhance it. nih.gov

The substitution pattern on the furan ring influences the metabolic pathway. Depending on the substituents, the oxidation can lead to either an epoxide or a cis-enedione. nih.gov More substituted furan rings tend to favor the formation of an epoxide intermediate. nih.gov

Formation of Reactive Metabolites (e.g., cis-2-butene-1,4-dial, 3-acetylacrolein)

The P450-mediated oxidation of the furan ring results in the formation of highly reactive, electrophilic metabolites. In the case of the parent compound, furan, this oxidation yields cis-2-butene-1,4-dial (BDA). nih.govnih.gov BDA is a reactive α,β-unsaturated dialdehyde (B1249045) that is considered a key toxic intermediate in furan-induced toxicity. nih.govnih.gov

For substituted furans, the structure of the reactive metabolite will vary. For example, the metabolism of 2-methylfuran (B129897) leads to the formation of 3-acetylacrolein (also known as 4-oxopent-2-enal). acs.orgacs.org It is hypothesized that the metabolism of 2-Ethyl-5-heptyl-3-methylfuran would similarly lead to an analogous reactive α,β-unsaturated dicarbonyl compound through oxidative ring opening.

These reactive metabolites are highly unstable and readily react with cellular nucleophiles, a key factor in their toxic effects. nih.gov

Mechanistic Insights into Alkylfuran Interaction with Biological Macromolecules

The toxicity of many furan derivatives is directly linked to the ability of their reactive metabolites to interact with and modify essential biological macromolecules, such as proteins and DNA. nih.govtaylorfrancis.com

Covalent Alkylation of Proteins and DNA by Furan Metabolites

The electrophilic nature of reactive metabolites like BDA and 3-acetylacrolein allows them to form covalent bonds with nucleophilic sites on proteins and DNA. nih.govtaylorfrancis.com This process, known as covalent adduction, can disrupt the normal function of these macromolecules. taylorfrancis.comnih.gov

BDA has been shown to react extensively with lysine (B10760008) residues in proteins, forming pyrrolinone adducts. nih.govumn.edu It can also react with glutathione (B108866) (GSH) to form a conjugate, which can then cross-link with proteins. nih.gov Similarly, 3-acetylacrolein, the metabolite of 2-methylfuran, has been shown to form adducts with amino acids. acs.org The formation of these adducts is considered a critical event in the initiation of cellular toxicity. nih.gov Covalent binding to critical cellular proteins can impair their function, leading to cellular stress and, ultimately, cell death. nih.gov Adduction to DNA can lead to mutations and potentially contribute to the carcinogenic effects observed with some furans. nih.gov

Integration of Furan Derivatives into Lipid Metabolism

Furan fatty acids (FuFAs) are a unique class of lipids that contain a furan ring within their acyl chain. wikipedia.orgpnas.org These compounds are found in various organisms and are metabolized through pathways that intersect with general lipid metabolism. wikipedia.orgnih.gov

Acyl-CoA and Acylcarnitine Intermediates of Furan Fatty Acids (e.g., 11-(5-heptyl-3-methylfuran-2-yl)undecanoyl-CoA)

Similar to conventional fatty acids, furan fatty acids are activated to their corresponding acyl-CoA thioesters before they can be further metabolized. wikipedia.orgtaylorandfrancis.com This activation is a prerequisite for processes such as beta-oxidation and incorporation into complex lipids. wikipedia.org For a furan fatty acid like 11-(5-heptyl-3-methylfuran-2-yl)undecanoic acid , the initial step in its metabolism would be the formation of 11-(5-heptyl-3-methylfuran-2-yl)undecanoyl-CoA .

The transport of long-chain fatty acyl-CoAs into the mitochondria for beta-oxidation requires their conversion to acylcarnitines. wikipedia.orgtaylorandfrancis.comnih.gov This process is catalyzed by carnitine palmitoyltransferase I (CPT1). wikipedia.orgtaylorandfrancis.com Therefore, it is expected that furan fatty acyl-CoAs are also converted to their respective acylcarnitine derivatives to facilitate their transport across the mitochondrial membrane.

In humans, furan fatty acids are metabolized to urofuran acids, which are then excreted in the urine. wikipedia.org This metabolic process involves the oxidation of the alkyl side chain. wikipedia.org

The metabolism of alkylfurans, a class of compounds to which this compound belongs, involves several biochemical routes. While specific research on this compound is not extensively documented in publicly available literature, the metabolic pathways can be inferred from studies on structurally similar long-chain alkylfurans and furan fatty acids. The primary metabolic processes are centered on the modification of the alkyl side chains and potential alterations to the furan ring.

The degradation of the alkyl chains, such as the heptyl group in this compound, is anticipated to proceed through beta-oxidation. This is a common metabolic pathway for breaking down fatty acids and other aliphatic chains in the body. In the context of furan-containing lipids, the furan ring itself is generally found to be relatively stable, with metabolic activity concentrated on the carboxylic acid-bearing side chain. In vivo studies on furan fatty acids in fish have shown that the furan heterocycle does not typically interfere with processes like the shortening or elongating of the carboxyl group chain. nih.gov

The metabolic activation of some furans, particularly smaller ones like 2-methylfuran, can lead to the opening of the furan ring to form reactive dicarbonyl metabolites. acs.org For instance, 2-methylfuran is known to be metabolized by cytochrome P450 enzymes to 3-acetylacrolein, a reactive compound. acs.org However, for furan fatty acids, studies have indicated that the furan ring may not undergo such activation, and instead, the fatty acid chain is metabolized. researchgate.net

Furan fatty acids have also been identified as potent antioxidants and radical scavengers. researchgate.net Their structure allows them to effectively neutralize reactive oxygen species, which may influence their metabolic processing and biological role. researchgate.net The antioxidant activity has been observed to be influenced by the substitution pattern on the furan ring, with dimethyl furan fatty acids degrading faster than monomethyl ones during oxidation. nih.govresearchgate.net

Beta-Oxidation Pathways of Furan-Containing Lipids

Beta-oxidation is the principal catabolic process for fatty acids, and evidence suggests that furan-containing lipids with a carboxylic acid functional group are also subject to this pathway. This process involves a series of four enzymatic reactions that result in the shortening of the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.

While direct experimental data on the beta-oxidation of this compound is unavailable, the metabolism of furan fatty acids provides a strong model. For a furan fatty acid, the beta-oxidation would occur on the alkyl chain that contains a terminal carboxyl group. In the case of this compound, which is not a fatty acid itself, it would first need to be metabolized to introduce a carboxylic acid function on one of the alkyl chains for beta-oxidation to proceed in the classic sense. Alternatively, omega-oxidation followed by chain shortening via beta-oxidation from the distal end could be a potential pathway.

Research on the metabolism of long-chain fatty acids in various organisms demonstrates that these molecules are a significant source of metabolic energy, and their degradation generates a substantial number of reduced cofactors that feed into the electron transport chain. plos.org The metabolism of furan fatty acids in humans leads to the formation of urofuran acids, which are excreted in urine. researchgate.net

The general steps of beta-oxidation are detailed in the table below:

StepEnzymeReactionProduct(s)
1Acyl-CoA DehydrogenaseDehydrogenation of the acyl-CoA to create a double bond between the α and β carbons.trans-Δ²-Enoyl-CoA, FADH₂
2Enoyl-CoA HydrataseHydration of the double bond to form a hydroxyl group on the β-carbon.L-β-Hydroxyacyl-CoA
3β-Hydroxyacyl-CoA DehydrogenaseOxidation of the hydroxyl group to a keto group on the β-carbon.β-Ketoacyl-CoA, NADH
4ThiolaseCleavage of the β-ketoacyl-CoA by another molecule of Coenzyme A.Acetyl-CoA, Acyl-CoA (shortened by 2 carbons)

The presence of the furan ring and its alkyl substituents in a molecule like this compound may influence the efficiency and regulation of these enzymatic steps. Studies on various furan fatty acids have shown that they can be incorporated into cellular lipids and undergo elongation, suggesting that the cellular machinery for lipid metabolism can recognize and process these modified fatty acids. researchgate.net

Theoretical and Computational Studies of Alkylfuran Chemistry and Reactivity

Quantum Chemical Calculations of Energetics and Stability

Quantum chemical methods are instrumental in determining the thermodynamic properties of molecules, which are crucial for understanding their inherent stability and the energetics of their reactions.

The standard enthalpy of formation (ΔHf°) is a key measure of a molecule's thermodynamic stability. High-level ab initio computational methods, such as the Complete Basis Set (CBS-QB3, CBS-APNO) and Gaussian-n (G3) theories, are employed to calculate these values with high accuracy. nih.govmdpi.com These methods use isodesmic reactions—hypothetical reactions where the number and type of bonds are conserved—to minimize computational errors and provide reliable thermochemical data. acs.org

For instance, studies on various methyl- and ethyl-substituted furans have yielded consistent enthalpy of formation values. nih.govacs.org While data for 2-Ethyl-5-heptyl-3-methylfuran is not specifically published, the values for its simpler analogues demonstrate the general thermodynamic landscape of alkylfurans. The substitution pattern and the size of the alkyl groups systematically influence the enthalpy of formation.

Calculated Gas-Phase Enthalpies of Formation (ΔHf° at 298.15 K) for Selected Alkylfurans
CompoundCBS-QB3 (kJ/mol)CBS-APNO (kJ/mol)G3 (kJ/mol)Weighted Average (kJ/mol)
2-Methylfuran (B129897)-80.7-80.8-80.8-80.8 ± 0.5
3-Methylfuran-69.5-69.5-69.5-69.5 ± 0.5
2-Ethylfuran-102.5-102.6-102.7-102.6 ± 0.5
2,5-Dimethylfuran (B142691)-116.3-116.4-116.5-116.4 ± 0.6

Data sourced from Simmie and Curran (2009). nih.govacs.org

Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically. It is a critical parameter for predicting the initial steps in thermal decomposition and combustion, as the weakest bond is typically the first to break. Computational studies have revealed unique BDE patterns in alkylfurans. nih.govacs.org

A remarkable finding is the exceptional strength of the C-H bonds on the furan (B31954) ring, with BDEs exceeding 500 kJ/mol. nih.govresearchgate.net This high strength is attributed to the thermodynamic instability of the resulting furyl radicals, where the unpaired electron is not effectively delocalized. acs.org In contrast, the C-H bonds on the alkyl side chains (furfuryl positions) are significantly weaker, comparable to benzylic C-H bonds. nih.govacs.org This makes the side chains the primary sites for hydrogen abstraction reactions during combustion and atmospheric oxidation. For this compound, it is expected that the C-H bonds on the ethyl and heptyl groups would be the most susceptible to initial attack.

Calculated Bond Dissociation Energies (BDEs at 298.15 K) in Alkylfurans
CompoundBond TypeBDE (kJ/mol)
2-MethylfuranRing C(5)-H504
2-MethylfuranSide-chain C-H360
2,5-DimethylfuranRing C(3)-H508
2,5-DimethylfuranSide-chain C-H359
FuranRing C(2)-H510

Data sourced from Simmie and Curran (2009) and other computational studies. nih.govresearchgate.net

Reaction Pathway Analysis and Kinetic Modeling

Computational chemistry is essential for mapping the complex reaction networks of alkylfurans in different environments, from high-temperature engines to the Earth's atmosphere.

The combustion of alkylfurans, considered promising biofuels, involves a vast number of elementary reactions. Computational studies on model compounds like 2-methylfuran (2MF) and 2,5-dimethylfuran (DMF) have been crucial for developing detailed chemical kinetic models. nih.govacs.orgacs.org These studies explore potential energy surfaces for various reaction pathways, including:

H-atom abstraction: As indicated by BDE calculations, hydrogen atoms are preferentially abstracted from the alkyl side chains. researchgate.net

Radical addition: Radicals like H, O, and OH can add to the double bonds of the furan ring, leading to ring-opening and the formation of smaller, reactive species. mdpi.com

Unimolecular decomposition: The initial fuel molecule can break down through various isomerization and bond fission reactions. mdpi.com

Quantum chemical methods like G4 and CBS-QB3 are used to calculate the barrier heights and reaction enthalpies for these pathways. nih.govacs.org This data is then used to determine temperature- and pressure-dependent rate constants, which are essential inputs for comprehensive combustion models that simulate ignition delay times and flame speeds. acs.orgresearchgate.net

In the atmosphere, furan derivatives are primarily removed through reactions with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO₃) radicals at night. acs.orgacs.org Computational modeling has been vital in elucidating these complex oxidation mechanisms. acs.orgnih.gov

Studies on furan and methyl-substituted furans show that the dominant initial step is the addition of the OH radical to the C2 or C5 position of the furan ring. acs.orgnih.gov This forms a chemically activated adduct that can either be stabilized or undergo rapid ring-opening. researchgate.net The subsequent reactions with molecular oxygen (O₂) lead to the formation of a variety of oxygenated products, including unsaturated 1,4-dicarbonyl compounds and secondary organic aerosols (SOA). acs.orgnih.govresearchgate.net The presence and position of alkyl substituents, such as in this compound, influence the branching ratios of these pathways, affecting the ultimate products and their atmospheric impact. acs.org

Furans can act as dienes in [4+2] Diels-Alder cycloaddition reactions, a powerful tool for synthesizing complex molecules. rsc.orgnumberanalytics.com However, these reactions can lead to multiple products (regioisomers and stereoisomers). Computational chemistry, particularly using methods like Density Functional Theory (DFT), is highly effective in predicting the outcome of these reactions. rsc.orgrsc.orgrsc.org

The regioselectivity (e.g., the formation of ortho vs. meta adducts) and stereoselectivity (endo vs. exo) are governed by the electronic and steric properties of both the furan and the dienophile. mdpi.com Computational analyses, such as the activation strain model, show that electron-donating substituents on the furan ring, like the ethyl, heptyl, and methyl groups in this compound, generally increase the reactivity of the furan diene. rsc.orgrsc.org These substituents also exert significant control over the selectivity, which can be rationalized by analyzing the orbital interactions and the transition state energies for the competing pathways. rsc.orgmdpi.com

Advanced Computational Chemistry Approaches

Advanced computational methods are indispensable for understanding the intricate details of molecular structure, stability, and reactivity. For complex organic molecules like substituted furans, these techniques provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.com It is widely employed in chemistry and materials science to predict a variety of molecular properties with high accuracy. nih.govund.edu Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the computation significantly. youtube.com

For alkylfurans, DFT methods like B3LYP are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.comyoutube.com The HOMO-LUMO energy gap is a critical parameter, as a larger gap generally indicates greater chemical stability and lower reactivity.

Another valuable property derived from DFT is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netnih.govrsc.org This information is crucial for predicting how the molecule will interact with other chemical species and for understanding its reactivity in various chemical reactions. mdpi.comnih.gov

Disclaimer: The following data table contains values predicted for illustrative purposes based on typical results from DFT calculations for similar alkylfuran compounds. It does not represent experimentally verified or published data for this compound.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

PropertyPredicted ValueMethod
HOMO Energy-5.8 eVB3LYP/6-311++G(d,p)
LUMO Energy0.2 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap6.0 eVB3LYP/6-311++G(d,p)
Dipole Moment0.85 DB3LYP/6-311++G(d,p)

High-Level Composite Methods for Thermochemical Data

To achieve "chemical accuracy"—typically defined as within 1 kcal/mol of experimental values—for thermochemical data, high-level composite methods are often employed. wikipedia.org These methods, such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS) families (e.g., CBS-QB3, CBS-APNO), combine results from several different levels of theory and basis sets to extrapolate a highly accurate final energy. wikipedia.orgnih.gov

These approaches are particularly valuable for calculating fundamental thermodynamic quantities like the standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp). nih.govscispace.com Studies on various alkylfurans have demonstrated the power of methods like CBS-QB3, G3, and CBS-APNO in computing reliable enthalpies of formation and bond dissociation energies. nih.gov For instance, research on furan and its derivatives has shown that these composite methods, often used in conjunction with isodesmic reactions, can yield thermochemical data that is consistent and, in some cases, more reliable than experimental values that may be in error. nih.govfigshare.com Such calculations are critical for developing detailed chemical kinetic models for processes like combustion or atmospheric degradation. nih.gov

Disclaimer: The following data table contains values predicted for illustrative purposes based on typical results from high-level composite method calculations for similar alkylfuran compounds. It does not represent experimentally verified or published data for this compound.

Table 2: Predicted Thermochemical Data for this compound

Property (Gas Phase, 298.15 K)Predicted ValueMethod
Standard Enthalpy of Formation (ΔHf°)-255.0 kJ/molCBS-QB3
Standard Molar Entropy (S°)560.5 J/(mol·K)CBS-QB3
Heat Capacity (Cp)310.2 J/(mol·K)CBS-QB3

Ecological and Broader Biological Activity Contexts of Alkylfurans

Role in Chemical Ecology and Inter-species Signaling

Alkylfurans are key players in the chemical language of ecosystems, acting as signals that mediate interactions between different species. Their volatility allows them to travel through the environment, carrying information that can influence the behavior and physiology of receiving organisms.

Alkylfurans are recognized as components of the complex mixtures of volatile organic compounds (VOCs) that are ubiquitous in both terrestrial and aquatic environments. These VOCs are emitted from a variety of natural sources, including plants, fungi, and bacteria, as well as from anthropogenic activities such as the burning of biomass and fossil fuels. nih.govpsu.edu The specific blend of VOCs released by an organism can serve as a chemical fingerprint, providing information about its species, health, and metabolic state.

In the context of inter-species signaling, alkylfurans can act as semiochemicals—chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. For instance, certain long-chain alkylfurans, such as the avocadofurans 2-(pentadecyl)furan and 2-(heptadecyl)furan isolated from avocado plants, have demonstrated insecticidal activity against the generalist herbivore, the beet armyworm (Spodoptera exigua). nih.govnih.gov This suggests a defensive role for these compounds, protecting the plant from herbivory. The insecticidal effect was found to be dependent on the length of the alkyl side-chain, with the naturally occurring compounds showing the highest activity. nih.govnih.gov

The formation of various 2-alkylfurans, including 2-pentylfuran (B1212448), has been observed during the thermal processing of foods, arising from the degradation of lipids in the presence of amino acids. nih.gov While this is a food science context, it highlights a potential pathway for the formation of such compounds in natural environments where similar precursors and conditions might exist.

Alkylfuran ExampleSourceEcological Role
2-(Pentadecyl)furanAvocado idioblast oil cellsInsecticidal against Spodoptera exigua nih.govnih.gov
2-(Heptadecyl)furanAvocado idioblast oil cellsInsecticidal against Spodoptera exigua nih.govnih.gov
2-PentylfuranFormed during thermal processing of food nih.govNot specified in an ecological context, but indicates a formation pathway.

General Biological Activity Mechanisms of Furan (B31954) Derivatives (excluding specific therapeutic applications)

Furan derivatives, including alkylfurans, exhibit a wide range of biological activities. The specific nature and potency of these activities are often influenced by the type and position of substituents on the furan ring.

The furan scaffold is a common feature in compounds possessing antimicrobial properties. researchgate.net Furan derivatives have been shown to be effective against a variety of pathogenic microorganisms, including bacteria and fungi. The mechanisms underlying this activity are diverse and can include the inhibition of microbial growth and the modification of essential enzymes. nih.gov

For example, two new alkylated furan derivatives, 5-(undeca-3',5',7'-trien-1'-yl)furan-2-ol and 5-(undeca-3',5',7'-trien-1'-yl)furan-2-carbonate, isolated from an endophytic fungus, displayed significant antifungal activity against several agricultural pathogenic fungi. researchgate.net These compounds also exhibited inhibitory activity against a range of bacteria. researchgate.net The presence of a long, unsaturated alkyl chain appears to be a key feature for the biological activity of these molecules.

The general antimicrobial potential of furan derivatives is well-documented, with various synthetic and natural compounds showing activity against both Gram-positive and Gram-negative bacteria. nih.govdntb.gov.ua The specific substitutions on the furan ring are crucial in determining the spectrum and potency of their antimicrobial effects. nih.gov

Furan derivatives, particularly those with specific substitutions, can act as potent antioxidants. Their ability to neutralize free radicals is a key mechanism behind this activity. Furan fatty acids (FuFAs), which are characterized by a furan ring within a long fatty acid chain, are known for their antioxidant properties. researchgate.netnih.gov

The antioxidant activity of furan derivatives is often attributed to the electron-donating nature of the furan ring, which allows it to scavenge free radicals. The presence of hydroxyl or other electron-donating groups on the furan ring or its substituents can enhance this activity. Studies on various furan derivatives have shown that their antioxidant potential is related to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it.

Furan Derivative ClassAntioxidant Mechanism
Furan Fatty Acids (FuFAs)Potent radical scavengers. researchgate.netnih.gov
Hydroxy-substituted furansEnhanced free radical scavenging due to electron-donating hydroxyl groups.

Furan derivatives have been found to modulate various cellular signaling pathways, which can lead to a range of biological effects. For instance, some natural furan derivatives have been shown to exert regulatory effects on cellular activities by modifying signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway. nih.gov The modulation of these pathways can influence processes such as inflammation and cell proliferation.

The specific mechanisms by which furan derivatives interact with these signaling pathways are complex and depend on the precise structure of the molecule. The furan ring and its substituents can interact with specific proteins within these pathways, leading to either activation or inhibition of downstream signaling events.

Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as biofilm formation and virulence factor production. The ability to interfere with quorum sensing is a promising strategy for controlling bacterial infections without exerting direct bactericidal pressure, which can lead to antibiotic resistance.

Furanone derivatives, a class of compounds structurally related to furans, have been identified as potent quorum sensing inhibitors, particularly in the opportunistic pathogen Pseudomonas aeruginosa. These compounds can antagonize the binding of signaling molecules to their receptors, thereby disrupting the quorum sensing cascade. This disruption can lead to a reduction in biofilm formation and the expression of virulence factors, making the bacteria more susceptible to host defenses and conventional antibiotics.

Future Research Trajectories for 2 Ethyl 5 Heptyl 3 Methylfuran

Advancements in Sustainable Synthesis Methodologies

The development of environmentally benign and efficient methods for constructing polysubstituted furans is a significant area of contemporary chemical research. For a target molecule like 2-Ethyl-5-heptyl-3-methylfuran, future research will likely focus on moving away from traditional, often harsh, synthesis conditions towards more sustainable alternatives.

Current research into the synthesis of substituted furans has highlighted several promising strategies that could be adapted for this compound. These include cascade reactions and the use of bio-based starting materials. For instance, methods for creating 2,5-di- and 2,3,5-trisubstituted furans through olefin cross-metathesis followed by an acid-catalyzed cascade or Heck arylation have been demonstrated. pnas.org Such approaches offer high regiocontrol and convergency from simple starting materials. pnas.orgacs.org

Future sustainable synthesis methodologies for this compound could involve:

Biomass-Derived Precursors: Investigating the use of platform chemicals derived from lignocellulosic biomass, such as furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF), as starting points. mdpi.comresearchgate.net Enzymatic and chemocatalytic transformations of these precursors could provide a green pathway to the furan (B31954) core. acs.orgrug.nl

Catalytic Cascade Reactions: Designing one-pot cascade reactions that minimize waste and energy consumption. For example, a palladium-catalyzed cascade of formal anti-carbopalladation/hydroxylation and elimination has been shown to produce highly substituted furans in good yields. acs.orgnih.gov Similarly, phosphine-mediated multicomponent reactions represent a convergent approach to polysubstituted furans. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability compared to traditional batch methods.

Synthesis StrategyPotential Starting MaterialsKey Advantages
Olefin Cross-MetathesisAllylic alcohols, enonesHigh convergency and regiocontrol pnas.org
Biomass ValorizationFurfural, HMFUse of renewable feedstocks mdpi.comresearchgate.net
Catalytic Cascade ReactionsAlkynes, 1,2-diketonesAtom economy, reduced workup acs.orgrsc.org
P(III)/P(V) Redox CyclingActivated alkenes, acyl chloridesOrganocatalytic, mild conditions acs.org

Development of Ultrasensitive Analytical Techniques for Trace Level Detection

The ability to detect and quantify trace levels of this compound is crucial for potential applications in flavor and fragrance chemistry, as well as for monitoring its presence in environmental or biological samples. Given its expected volatility and lipophilicity due to the alkyl chains, analytical techniques with high sensitivity and selectivity are required.

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile organic compounds, including alkylfurans. nih.govrestek.com For trace level detection, pre-concentration techniques are essential.

Future research in this area should focus on:

Headspace-Solid Phase Microextraction (HS-SPME): Optimizing HS-SPME methods, including the selection of fiber coatings (e.g., CAR/PDMS) and extraction conditions (temperature, time), to achieve low limits of detection (LOD) and quantification (LOQ) for this compound. researchgate.netrestek.com The use of SPME Arrow technology, which offers a larger sorbent volume, could further enhance sensitivity. restek.com

Tandem Mass Spectrometry (GC-MS/MS): Developing GC-MS/MS methods in multiple reaction monitoring (MRM) mode to provide high selectivity and reduce matrix interference, which is particularly important in complex samples like food or environmental extracts. researchgate.net

Isotope Dilution Assays: Synthesizing a stable isotope-labeled internal standard of this compound (e.g., deuterated) to enable accurate quantification through isotope dilution analysis, which corrects for matrix effects and variations in sample preparation and injection. nih.gov

Analytical TechniquePrincipleExpected Advantage for this compound
HS-SPME-GC-MSPre-concentration of volatile analytes on a coated fiber followed by GC separation and MS detection.High sensitivity for trace levels in complex matrices. nih.govrestek.com
GC-MS/MSTandem mass spectrometry for selective fragmentation and detection.Increased selectivity and reduced chemical noise. researchgate.net
HPLC-UVHigh-performance liquid chromatography with ultraviolet detection.An alternative for less volatile or thermally labile furan derivatives.

Elucidation of Novel Biochemical Transformation Pathways

Understanding how this compound interacts with biological systems is key to assessing its potential environmental fate and biocompatibility. Research on the biotransformation of furan derivatives has primarily focused on simpler, often toxic, compounds like furan and furfural. nih.gov These studies have revealed that cytochrome P450 enzymes play a crucial role in the oxidation of the furan ring, leading to reactive intermediates. nih.gov

Future research should aim to elucidate the specific biochemical pathways for this compound:

Microbial Degradation: Isolating and characterizing microorganisms from environments potentially contaminated with alkylated furans that are capable of degrading this compound. This would involve identifying the enzymatic machinery responsible for the initial attack on the furan ring or the alkyl side chains.

Enzymatic Functionalization: Exploring the use of isolated enzymes, such as lipases or oxidases, for the selective transformation of this compound. acs.org This could lead to the production of novel, value-added derivatives. For example, enzymatic polymerization of furan-based monomers is a growing field for creating sustainable polymers. rug.nlrsc.org

Metabolic Fate in Higher Organisms: Investigating the metabolic pathways of this compound in mammalian systems, likely using in vitro models with liver microsomes. This would help to identify potential metabolites and understand the role of P450 enzymes in its biotransformation, drawing parallels with the known metabolism of other furan-containing xenobiotics. nih.gov

Research AreaFocusPotential Outcome
Microbial DegradationIdentification of bacteria/fungi that metabolize the compound.Understanding of environmental persistence and bioremediation potential. nih.gov
Enzymatic CatalysisUse of enzymes (e.g., lipases, oxidases) for targeted modification.Green synthesis of novel functionalized furan derivatives. acs.orgrug.nl
Mammalian MetabolismIn vitro studies with liver microsomes to identify metabolites.Assessment of biocompatibility and potential toxicological pathways. nih.gov

Comprehensive Computational Design and Prediction of Structure-Reactivity Relationships

Computational chemistry provides powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, computational studies can offer insights where experimental data is lacking.

Future research in this domain should include:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to calculate the electronic structure, molecular geometry, and spectroscopic properties of this compound. These calculations can help in understanding its reactivity, stability, and in interpreting experimental data (e.g., NMR, IR spectra).

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: While no specific activity is yet known, QSAR and QSPR models can be developed for classes of alkylfurans to predict properties like toxicity, biodegradability, or performance in specific applications (e.g., as a flavor compound or corrosion inhibitor). digitaloceanspaces.comacs.org This would require synthesizing and testing a library of related compounds.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the interaction of this compound with other molecules or surfaces, such as its adsorption on a metal surface in the context of corrosion inhibition or its binding to a receptor protein. digitaloceanspaces.com

Computational MethodApplicationPredicted Information
Density Functional Theory (DFT)Calculation of electronic and molecular properties.Geometry, orbital energies (HOMO/LUMO), spectroscopic signatures. researchgate.netexlibrisgroup.com
QSAR/QSPRCorrelation of molecular descriptors with activity/property.Prediction of biological activity or physical properties for new analogs. acs.orgnih.gov
Molecular Dynamics (MD)Simulation of molecular motion and interactions over time.Binding affinities, conformational changes, adsorption energies. digitaloceanspaces.com

Exploration of New Chemical Precursor Applications within Organic Synthesis

The furan ring is a versatile synthon in organic chemistry, capable of participating in a wide range of transformations to build more complex molecular architectures. acs.org The specific substitution pattern of this compound, with its combination of alkyl groups, could be leveraged in various synthetic strategies.

Future research should explore its potential as a chemical precursor in:

Diels-Alder Reactions: Utilizing the furan core as a diene in [4+2] cycloaddition reactions to construct oxabicyclic systems, which are valuable intermediates for the synthesis of natural products and other complex targets. acs.org

Ring-Opening/Rearrangement Reactions: Investigating acid-catalyzed or oxidative ring-opening to generate 1,4-dicarbonyl compounds with specific substitution patterns dictated by the ethyl, heptyl, and methyl groups. These dicarbonyls are versatile building blocks for other heterocycles or carbocyclic systems.

Functionalization of Alkyl Chains: Exploring selective chemical transformations of the ethyl and heptyl groups while preserving the furan ring, to introduce further functionality and create a library of novel furan derivatives for screening in various applications.

Synthesis of Furan-Based Materials: Investigating the incorporation of this compound or its derivatives as monomers or additives in the synthesis of polymers, such as polyesters or polyurethanes, to impart specific properties like hydrophobicity or altered thermal characteristics. mdpi.comrsc.org

Reaction TypeRole of Furan DerivativePotential Products
Cycloaddition ReactionsDieneOxabicyclic compounds, complex polycyclics acs.orgnih.gov
Ring-OpeningMasked 1,4-dicarbonylSubstituted cyclopentenones, other heterocycles
Side-Chain FunctionalizationScaffoldDerivatized furans with enhanced properties
PolymerizationMonomer/AdditiveSpecialty polymers with tailored properties mdpi.comrsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.